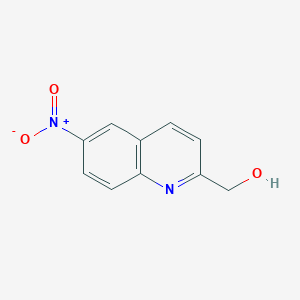

(6-Nitroquinolin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(6-nitroquinolin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYLMAWYVNLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475506 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889944-45-0 | |

| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Nitroquinolin 2 Yl Methanol

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary functional groups—a nitro group at the 6-position and a methanol (B129727) group at the 2-position—onto a pre-existing quinoline (B57606) scaffold. These methods rely on the inherent reactivity of the quinoline ring system.

Challenges and Considerations in Regioselective Nitration of Quinoline Precursors

The direct nitration of quinoline is a classic example of electrophilic aromatic substitution on a heterocyclic system. However, achieving regioselectivity, particularly for the 6-position, presents significant challenges. The protonation of the quinoline nitrogen under typical acidic nitrating conditions (e.g., HNO₃/H₂SO₄) deactivates the entire ring system towards electrophilic attack and directs incoming electrophiles primarily to the 5- and 8-positions of the benzenoid ring.

Research on the nitration of related compounds, such as 1,2,3,4-tetrahydroquinoline (B108954) (THQ), highlights these challenges. Direct nitration of THQ often leads to a mixture of isomers, with the 7-nitro product frequently predominating. ekb.eg To overcome this, a common strategy is the use of an N-protecting group. Protecting the nitrogen atom prevents its protonation, and the nature of the protecting group can influence the regiochemical outcome. For instance, N-acetyl or N-tosyl groups can direct nitration preferentially to the 6-position by modifying the electronic properties of the ring. ekb.eg A thorough study on N-protected THQ derivatives demonstrated that total regioselectivity for the 6-position could be achieved by carefully selecting the protecting group and reaction conditions. ekb.egresearchgate.net

Another effective strategy to ensure the correct placement of the nitro group is to begin with a precursor that already contains it. For example, the Doebner-von Miller reaction, a well-established method for quinoline synthesis, can utilize 4-nitroaniline (B120555) as a starting material. Condensation with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, leads directly to 2-methyl-6-nitroquinoline (B57331). mdpi.com This circumvents the problematic regioselectivity of direct nitration on the quinoline core itself.

Table 1: Regioselectivity in Nitration of Quinoline Precursors

| Precursor | Nitrating Conditions | Major Product(s) | Key Consideration |

|---|---|---|---|

| Quinoline | HNO₃/H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | Ring deactivation and directing effect of the protonated nitrogen. |

| 1,2,3,4-Tetrahydroquinoline (THQ) | HNO₃/H₂SO₄ | 7-Nitro-THQ & 6-Nitro-THQ | Mixture of isomers is common. ekb.eg |

| N-Acetyl-THQ | HNO₃/H₂SO₄ | 6-Nitro-N-acetyl-THQ | N-protection prevents protonation and directs substitution to the 6-position. ekb.eg |

Functional Group Introduction Strategies

Once the 6-nitroquinoline (B147349) core is established, the hydroxymethyl group must be introduced at the 2-position. Several strategies exist for this transformation:

Oxidation of a 2-Methyl Group: A common and practical approach begins with 2-methyl-6-nitroquinoline. The methyl group at the C2 position is activated by the adjacent heterocyclic nitrogen atom and can be oxidized. This can proceed via an intermediate aldehyde; for instance, 2-methylquinolines can be oxidized to quinoline-2-carbaldehydes. This aldehyde intermediate can then be selectively reduced to the corresponding primary alcohol, (6-Nitroquinolin-2-yl)methanol, using standard reducing agents like sodium borohydride.

Reduction of a Carboxylic Acid or Ester: An alternative pathway involves the reduction of a 6-nitroquinoline-2-carboxylic acid or its corresponding ester. These precursors can be synthesized through various methods, including the Doebner reaction using pyruvic acid. nih.gov The carboxylic acid or ester functionality at the C2 position can then be reduced to the primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Care must be taken during this step, as LiAlH₄ can also reduce the nitro group if conditions are not carefully controlled.

Multi-step Synthesis Pathways

Multi-step syntheses build the target molecule from precursors that are more distantly related, often involving the construction of the quinoline ring itself as a key step. Pathways proceeding through quinolin-2(1H)-one intermediates are particularly notable.

Synthesis from Related Quinoline-2(1H)-one Intermediates

Quinolin-2(1H)-ones, also known as carbostyrils, are versatile intermediates in organic synthesis. nih.gov The synthesis of this compound can be envisioned via a pathway starting from 6-nitroquinolin-2(1H)-one. chemicalbook.com A plausible synthetic sequence would involve:

Synthesis of 6-nitroquinolin-2(1H)-one.

Conversion of the C2-carbonyl group to a leaving group (e.g., a chloro group via reaction with POCl₃). ekb.eg

Nucleophilic substitution to introduce the hydroxyl functionality.

Potential final reduction or deprotection steps.

N-Alkylation of Quinolin-2(1H)-one Derivatives

The nitrogen atom of the quinolin-2(1H)-one tautomer is a key site for functionalization. Alkylation of the quinolin-2(1H)-one system can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to different product classes. The regioselectivity of this reaction is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.

Studies have shown that using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF tends to favor the formation of N-alkylated products as the major isomer. researchgate.net The position of substituents on the quinolinone ring also plays a crucial role; electron-donating or -withdrawing groups can alter the nucleophilicity of the nitrogen versus the oxygen atom. For instance, alkylation of various C6 and C7 substituted quinolin-2(1H)-ones with halo-ketones under basic conditions yielded a mixture of N- and O-alkylated products, with N-alkylation being predominant. researchgate.net In contrast, substituents at the C8 position can sterically hinder N-alkylation, leading exclusively to O-alkylated products. researchgate.net

Table 2: N- vs. O-Alkylation of Quinolin-2(1H)-one

| Substrate | Alkylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | N-Alkylated | researchgate.net |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃, DMF | O-Alkylated (exclusive) | researchgate.net |

Reduction of Nitro Groups in Quinolin-2(1H)-ones

While the target molecule contains a nitro group, the reduction of this group to an amine is a fundamental transformation in the synthetic chemistry of nitro-substituted quinolinones. This step is often performed to enable further derivatization, such as amide bond formation or diazotization. The resulting aminoquinolinone is a valuable intermediate for accessing a wider range of analogues.

Standard methodologies for the reduction of aromatic nitro groups are applicable to the 6-nitroquinolin-2(1H)-one system. Common reagents for this transformation include:

Metals in Acidic Media: Tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) or acetic acid (AcOH) are classical and effective reagents for nitro group reduction.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) provides a clean and efficient method for this reduction.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.

These reduction methods are generally high-yielding and compatible with the quinolinone core, providing a reliable route to 6-aminoquinolin-2(1H)-one for further synthetic explorations.

Precursor Transformation Routes

The synthesis of this compound is logically approached through a sequence of reactions that first construct the core heterocyclic structure, followed by the modification of a substituent at the 2-position to yield the final methanol group. A plausible and effective transformation route begins with the synthesis of a substituted 6-nitroquinoline, which then undergoes functional group manipulation.

A common starting point is the Doebner-von Miller reaction, a robust method for quinoline synthesis. wikipedia.org In this approach, 4-nitroaniline serves as the aniline (B41778) component. This is reacted with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to form 2-methyl-6-nitroquinoline. nih.gov This reaction forms the foundational 6-nitroquinoline ring system with a methyl group at the 2-position, which acts as a handle for further transformation.

The subsequent step involves the oxidation of the methyl group on 2-methyl-6-nitroquinoline to a carboxylic acid, yielding 6-nitroquinoline-2-carboxylic acid. While standard oxidizing agents like potassium permanganate (B83412) (KMnO4) can achieve this, care must be taken to avoid uncontrolled oxidation of the quinoline ring itself. youtube.com

The final transformation is the reduction of the carboxylic acid group to a primary alcohol. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an ester (e.g., an ethyl ester), and then reducing it with a suitable hydride-based reducing agent. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for the reduction of esters to alcohols. chemicalbook.com This final step yields the target compound, this compound.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions at each stage of the multi-step process. Key parameters include the choice of solvent, the catalytic system employed, and the precise control of temperature and reaction time.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the various stages of synthesizing this compound. During the initial quinoline ring formation via the Doebner-von Miller or Skraup synthesis, the reaction is typically performed in a strong acid like sulfuric acid, which often acts as both the catalyst and the solvent medium. google.comuop.edu.pk Some studies have found that for certain quinoline syntheses, using a dilute aqueous acid like HCl can be significantly more effective than biphasic solvent mixtures. nih.gov In recent years, a focus on green chemistry has promoted the use of water or ethanol (B145695) as environmentally benign solvents for certain quinoline synthesis protocols. tandfonline.com

For subsequent steps, such as the reduction of the carboxylic acid ester, aprotic solvents are required. A mixture of dichloromethane (B109758) and toluene (B28343) is a suitable medium for reductions using reagents like DIBAL-H, ensuring the reagent's stability and reactivity. chemicalbook.com The solvent's role is to solubilize the reactants while remaining inert to the potent reducing agent.

Catalytic Systems and Reagents

A variety of catalytic systems and reagents are essential for the transformation of precursors into this compound. The initial cyclization to form the quinoline ring is a classic acid-catalyzed reaction.

Quinoline Synthesis: Traditional methods like the Skraup and Doebner-von Miller reactions utilize strong Brønsted acids such as sulfuric acid or hydrochloric acid. wikipedia.orgpharmaguideline.com Lewis acids, including tin tetrachloride and scandium(III) triflate, also effectively catalyze this transformation. wikipedia.org In the Skraup synthesis, a mild oxidizing agent, such as nitrobenzene (B124822) or arsenic compounds, is a crucial reagent to facilitate the final aromatization step. google.comuop.edu.pk Modern approaches have introduced heterogeneous catalysts, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), which have been shown to improve reaction times and double the yield in the synthesis of 2-methyl-6-nitroquinoline. nih.gov

Reduction Step: The final conversion of the 6-nitroquinoline-2-carboxylic acid (or its ester) to the corresponding alcohol requires specific reducing agents. Potent hydride donors are necessary for this transformation. Diisobutylaluminium hydride (DIBAL-H) is a well-documented reagent for the reduction of esters to primary alcohols and is a suitable choice for this final step. chemicalbook.com

The following table summarizes various catalytic systems and key reagents used in the synthesis of the quinoline core and its functionalization.

| Reaction Step | Catalyst/Reagent | Type | Reference |

|---|---|---|---|

| Quinoline Synthesis (Doebner-von Miller) | Sulfuric Acid (H₂SO₄) / Hydrochloric Acid (HCl) | Brønsted Acid | wikipedia.orgpharmaguideline.com |

| Quinoline Synthesis (Doebner-von Miller) | Tin Tetrachloride (SnCl₄) | Lewis Acid | wikipedia.org |

| Quinoline Synthesis (Skraup) | Nitrobenzene | Oxidizing Agent | uop.edu.pk |

| Quinoline Synthesis | Fe₃O₄@SiO₂ Nanoparticles | Heterogeneous Catalyst | nih.gov |

| Ester Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Reducing Agent | chemicalbook.com |

Temperature and Time Parameters

The temperature and duration of each reaction are critical parameters that must be precisely controlled to maximize product yield and minimize the formation of byproducts. The synthesis of the quinoline core, in particular, often requires high temperatures to overcome activation energy barriers.

In the classic Skraup synthesis, the reaction mixture is typically heated to high temperatures, sometimes in stages, for several hours. For example, one procedure involves heating at 145-150 °C and subsequently at 160-170 °C for a total of 6 hours. researchgate.net Another protocol describes a vigorous exothermic reaction controlled within a range of 100-140 °C, followed by a reflux period at approximately 150 °C. google.com In contrast, catalyzed versions of the Doebner-von Miller reaction can proceed under milder conditions; the synthesis of 2-methyl-6-nitroquinoline using an acid catalyst can be accomplished by refluxing at 105 °C for just one hour. nih.gov

The final reduction step requires drastically different temperature parameters. The reduction of an ester with DIBAL-H is highly exothermic and is typically carried out at very low temperatures to control the reaction rate and prevent side reactions. A representative procedure involves maintaining the reaction at -78 °C for approximately 1.5 hours. chemicalbook.com

The table below provides an overview of the temperature and time parameters for key steps in the synthetic route.

| Reaction Step | Temperature | Time | Reference |

|---|---|---|---|

| Skraup Synthesis | 145-170 °C | 6 hours | researchgate.net |

| Skraup Synthesis (Alternate) | 100-153 °C | ~1.5 hours + reflux | google.com |

| Catalyzed Doebner-von Miller | 105 °C (Reflux) | 1 hour | nih.gov |

| Ester Reduction with DIBAL-H | -78 °C | 1.5 hours | chemicalbook.com |

Purification and Isolation Techniques

The isolation and purification of the final product and intermediate compounds are crucial for obtaining this compound of high purity. Following the synthesis, the crude product is typically isolated through precipitation and filtration, often after neutralizing the acidic reaction mixture. nih.gov Further purification is then necessary to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization Methods

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical aspect of this technique. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For the precursors to this compound, specific solvents have been proven effective. For instance, 2-methyl-6-nitroquinoline can be effectively purified by recrystallization from methanol. nih.gov The whitish-yellow precipitate obtained from the initial synthesis is dissolved in hot methanol and, upon cooling, yields the purified product as a light-yellow solid. nih.gov The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatographic Purification (e.g., Column Chromatography, HPLC)

Following the synthesis of this compound, chromatographic techniques are essential for the isolation and purification of the target compound from unreacted starting materials, byproducts, and other impurities. The polarity of this compound, imparted by the nitro and hydroxyl functional groups, dictates the choice of stationary and mobile phases for effective separation. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods employed for this purpose.

Column chromatography, a widely used preparative technique, is effective for the purification of this compound on a laboratory scale. The selection of the stationary phase, typically silica (B1680970) gel due to its polarity and cost-effectiveness, is critical. The choice of the mobile phase, or eluent, is determined by the polarity of the compounds to be separated. A solvent system with moderate polarity is generally required to achieve optimal separation of this compound.

A common approach involves the use of a gradient elution, starting with a less polar solvent to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the desired compound. For instance, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

Table 1: Illustrative Column Chromatography Parameters for the Purification of this compound

| Parameter | Details |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Result | Isolation of this compound as a solid after solvent evaporation from the collected fractions. |

For higher purity requirements and analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized for the purification of this compound. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

The separation in reverse-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of this compound can be adjusted by modifying the composition of the mobile phase. An increase in the organic solvent content will typically decrease the retention time. The use of a buffer in the mobile phase can also be beneficial to ensure the reproducibility of the separation by controlling the pH.

Table 2: Representative HPLC Conditions for the Analysis and Purification of this compound

| Parameter | Details |

| Mode | Reverse-Phase HPLC |

| Stationary Phase | C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Water and Acetonitrile or Methanol. |

| Detection | UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). |

| Outcome | High-purity this compound suitable for analytical and further synthetic applications. |

The choice between column chromatography and HPLC depends on the scale of the purification and the desired final purity of the compound. Column chromatography is often used for initial, large-scale purification, while HPLC is employed for obtaining highly pure material for characterization and subsequent reactions.

Chemical Reactivity and Transformations of 6 Nitroquinolin 2 Yl Methanol

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinoline (B57606) ring, making it susceptible to various transformations.

Reduction Reactions to Aminoquinolines

The conversion of the nitro group to an amino group is a fundamental transformation, yielding (6-aminoquinolin-2-yl)methanol, a valuable precursor for further functionalization. This reduction can be achieved through several methods, most notably catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.comwikipedia.org Another widely employed technique involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl2) is recognized as a mild reagent capable of this reduction, often preserving other reducible functional groups within the molecule. commonorganicchemistry.comnih.govechemi.com

The general mechanism for dissolving metal reductions involves a series of single electron transfers from the metal to the nitro group, followed by protonation, a sequence that repeats until the amine is formed. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Neutral pH | Highly effective for aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Nickel | Neutral pH | Effective alternative to Pd/C, particularly when avoiding dehalogenation. commonorganicchemistry.comnih.gov |

| Fe/Acid (e.g., HCl, Acetic Acid) | Acidic | Mild and selective for nitro groups. masterorganicchemistry.comechemi.comnih.gov |

| SnCl₂ | Acidic | Mild conditions, often used for selective reductions. commonorganicchemistry.comnih.govechemi.com |

Nucleophilic Substitution Reactions

The nitro group strongly deactivates the quinoline ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This allows for the displacement of the nitro group or, more commonly, a hydrogen atom at a position activated by the nitro group (SNAr-H). The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer-type adduct) formed during the nucleophilic attack, which is a key step in the SNAr mechanism. libretexts.orgmdpi.com

In SNAr-H reactions, a nucleophile attacks an electron-deficient carbon atom, leading to the formation of a σH-adduct. Subsequent loss of a hydride ion, often facilitated by an oxidizing agent present in the reaction mixture, restores aromaticity. mdpi.com For 6-nitroquinoline (B147349), nucleophilic attack is directed to positions ortho or para to the nitro group. rsc.org For instance, reactions of 6-nitroquinoline with potassium cyanide and various nitroalkanes have been shown to result in the substitution of the hydrogen at the C5 position. rsc.org

The reactivity and regioselectivity of these substitutions can be influenced by factors such as the nature of the nucleophile and the presence of other substituents on the quinoline ring. mdpi.com

Nitro/Nitroso Conversion

The reduction of a nitro group can be controlled to yield intermediate species such as nitroso compounds or hydroxylamines. researchgate.net Partial reduction of nitroarenes to N-arylhydroxylamines is an important industrial process. researchgate.net This can be achieved using specific reducing agents under carefully controlled conditions. For example, zinc dust in the presence of ammonium (B1175870) chloride is a classic method for converting nitro compounds to hydroxylamines. wikipedia.orgnih.gov

The enzymatic reduction of 6-nitroquinoline has been shown to proceed through intermediates like 6-nitrosoquinoline and 6-hydroxylaminoquinoline. nih.gov While complete reduction leads to the aminoquinoline, interruption of the process or use of specific enzyme systems can lead to the accumulation of these intermediates. nih.govgoogle.com For instance, the reduction of nitrobenzene (B124822) can be stopped at the N-phenylhydroxylamine stage, which can then be oxidized to nitrosobenzene (B162901) using reagents like acidified dichromate. nih.gov The formation of nitroso derivatives has also been observed as a concurrent process during certain nucleophilic substitution reactions on nitroquinolines. nih.govmdpi.com

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the quinoline ring is a primary alcohol and thus can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde (6-nitroquinoline-2-carbaldehyde) or a carboxylic acid (6-nitroquinoline-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium dichromate(VI) in sulfuric acid or potassium permanganate (B83412), will typically oxidize the primary alcohol all the way to the carboxylic acid. libretexts.orgpharmacy180.com Milder reagents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. Other modern, more selective methods, such as using catalytic amounts of CrO₃ with periodic acid (H₅IO₆), can also yield carboxylic acids efficiently from primary alcohols. organic-chemistry.org

Table 2: Oxidation of Primary Alcohols

| Product | Typical Oxidizing Agent(s) |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) |

Esterification and Etherification

The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding esters. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, often driven to completion by removing the water formed or using one of the reactants in excess. masterorganicchemistry.com

Etherification involves converting the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed methods can be used for the synthesis of methyl ethers using reagents like 1,2-dimethoxyethane. rsc.org Various catalytic methods exist for the etherification of hydroxyl compounds under different conditions. organic-chemistry.orgrsc.org

Substitution Reactions

The primary site for substitution reactions on the side chain of (6-Nitroquinolin-2-yl)methanol is the hydroxyl group of the methanol (B129727) substituent at the C2 position. Alcohols are typically poor leaving groups, and therefore, the hydroxyl moiety must first be converted into a more labile group to facilitate nucleophilic substitution.

Standard synthetic protocols can be employed for this activation. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding chloride or bromide, respectively. Alternatively, the alcohol can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base. These resulting halides and sulfonate esters are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles at the C2-methyl position, including azides, cyanides, and various carbon and heteroatom nucleophiles. This provides a versatile route to a broad class of 2-substituted-6-nitroquinolines.

Reactivity of the Quinoline Nucleus

The reactivity of the quinoline ring system in this compound is heavily influenced by the electronic properties of both the heterocyclic nitrogen atom and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the quinoline system, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring (the carbocycle), primarily at the C5 and C8 positions. quimicaorganica.org

However, in the case of this compound, the presence of the nitro group at the C6 position profoundly deactivates the entire quinoline nucleus towards electrophilic attack. Electron-withdrawing groups, such as -NO₂, decrease the rate of EAS reactions. masterorganicchemistry.com The nitro group's deactivating effect, combined with the inherent electron-poor nature of the pyridine ring, renders electrophilic aromatic substitution on this molecule exceedingly difficult, requiring harsh reaction conditions and often resulting in low yields.

Nucleophilic Aromatic Substitution (SₙAr) on the Quinoline Ring

In stark contrast to its inertness towards electrophiles, the quinoline nucleus of this compound is highly activated for nucleophilic aromatic substitution (SₙAr). This reactivity is driven by the presence of the electron-withdrawing nitro group. libretexts.orgchegg.com SₙAr reactions are favored by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgwikipedia.org The nitro group at C6 effectively stabilizes such an intermediate when nucleophilic attack occurs at positions ortho or para to it, which correspond to the C5 and C7 positions.

A particularly relevant type of SₙAr reaction for this system is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct introduction of nucleophiles onto the electron-deficient ring without the need for a pre-existing leaving group. nih.gov Research on 6-nitroquinoline has demonstrated that it readily undergoes nucleophilic substitution at the C5 position. rsc.org For example, treatment of 6-nitroquinoline with carbanions derived from nitroalkanes or with potassium cyanide leads to the formation of C5-substituted products. rsc.org Similarly, direct amination of nitroquinolines via the VNS reaction has been successfully achieved, allowing for the introduction of amino groups at positions activated by the nitro substituent. nih.gov These reactions proceed because the nitro group provides the necessary activation for the nucleophilic attack and subsequent elimination of a hydride ion, which is oxidized in the reaction medium. nih.gov

| Nucleophile | Reaction Type | Position of Substitution | Typical Conditions | Reference |

|---|---|---|---|---|

| Potassium Cyanide (KCN) | SₙAr of Hydrogen | C5 | Dimethyl sulfoxide (B87167) (DMSO) medium | rsc.org |

| Nitroalkanes (e.g., nitroethane) | SₙAr of Hydrogen | C5 | DMSO medium, KCN | rsc.org |

| 9H-Carbazole | Vicarious Nucleophilic Substitution (VNS) | C5 or C7 | Potassium 9H-carbazol-9-ide in THF | nih.gov |

Transition-Metal-Catalyzed Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis. mdpi.com For these reactions to be applied to the quinoline nucleus of this compound, a suitable leaving group, typically a halide (Br, I) or a triflate, is generally required at the position of desired coupling.

While this compound itself lacks such a leaving group, its derivatives, such as a hypothetical (5-Bromo-6-nitroquinolin-2-yl)methanol, would be excellent substrates for these transformations. For instance, a Suzuki-Miyaura reaction on such a bromo-derivative, catalyzed by a palladium complex, would enable the introduction of a wide array of aryl or vinyl groups at the C5 position. mdpi.com This approach is widely used in medicinal chemistry to construct complex molecular architectures. researchgate.net

Another avenue involves the direct C-H activation of the quinoline ring, a more advanced strategy that circumvents the need for pre-functionalization with a leaving group. Transition-metal catalysts, often based on ruthenium, rhodium, or palladium, can mediate the direct coupling of C-H bonds with various partners. mdpi.com This method offers a more atom-economical route to functionalized quinolines.

Derivatization Strategies for Structure-Activity Relationship Studies

The modification of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different parts of a molecule contribute to its biological activity. The three primary sites for derivatization are the C2-methanol group, the C6-nitro group, and the quinoline nucleus itself.

Modification of the Hydroxyl Group: The alcohol functionality is a versatile handle for derivatization.

Esterification: Reaction with various carboxylic acids or acyl chlorides can produce a library of esters with differing steric and electronic properties.

Etherification: Formation of ethers via reactions like the Williamson ether synthesis introduces alternative substituents.

Transformation of the Nitro Group: The nitro group is a key site for chemical modification.

Reduction: The most common transformation is the reduction of the nitro group to an amine (-NH₂), yielding (6-Aminoquinolin-2-yl)methanol. This can be achieved using methods like catalytic hydrogenation or reduction with metals such as tin(II) chloride. nih.gov

Further Derivatization of the Amine: The resulting amino group can be further modified through acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce alkyl groups.

Functionalization of the Quinoline Nucleus: As detailed previously, the quinoline ring can be functionalized to probe the impact of substituents on activity.

SₙAr/VNS: Introducing diverse nucleophiles at the C5 or C7 positions allows for systematic exploration of the space around the quinoline core. nih.govrsc.org

Cross-Coupling: If a halogenated precursor is used, transition-metal-catalyzed cross-coupling reactions can append a wide range of aryl, heteroaryl, or alkyl groups. mdpi.com This strategy is exemplified in the synthesis of related quinoline-based kinase inhibitors, where substitution on the ring is critical for potency and selectivity. researchgate.net

| Modification Site | Reaction Type | Resulting Functional Group | Purpose in SAR |

|---|---|---|---|

| C2-Methanol Group | Esterification | Ester (-OC(O)R) | Modify polarity, solubility, and hydrogen bonding capacity. |

| Etherification | Ether (-OR) | Introduce steric bulk and alter lipophilicity. | |

| C6-Nitro Group | Reduction | Amine (-NH₂) | Introduce a basic center and a point for further functionalization. |

| Acylation of Amine | Amide (-NHC(O)R) | Explore hydrogen bond donor/acceptor patterns. | |

| Quinoline Nucleus (e.g., C5) | SₙAr / VNS | -CN, -NHR, etc. | Probe steric and electronic requirements at specific ring positions. |

| Suzuki Coupling (on halo-analog) | -Aryl, -Vinyl | Introduce large, conformationally restricted groups. |

Spectroscopic and Computational Characterization of 6 Nitroquinolin 2 Yl Methanol

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The proton NMR (¹H NMR) spectrum of (6-Nitroquinolin-2-yl)methanol is predicted to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region will be characterized by signals from the five protons on the quinoline (B57606) ring, while the aliphatic region will show signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group.

The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitro group at the C6 position and the heterocyclic quinoline ring itself. The protons H5 and H7 are expected to be the most deshielded in the benzene (B151609) portion of the ring system due to the ortho and para directing effects of the nitro group. Based on data from the analogous compound 2-methyl-6-nitroquinoline (B57331), the predicted chemical shifts for the aromatic protons are expected in the range of δ 7.5–9.0 ppm. nih.gov The methylene protons of the hydroxymethyl group are anticipated to appear as a singlet around δ 4.8-5.0 ppm, and the hydroxyl proton will likely present as a broad singlet, the position of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | ~8.3 | Doublet (d) | ~8.5 |

| H4 | ~7.6 | Doublet (d) | ~8.5 |

| H5 | ~8.8 | Doublet (d) | ~2.5 |

| H7 | ~8.5 | Doublet of doublets (dd) | ~9.0, 2.5 |

| H8 | ~7.8 | Doublet (d) | ~9.0 |

| -CH₂- | ~4.9 | Singlet (s) | N/A |

| -OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Ten distinct signals are expected for this compound, corresponding to its ten carbon atoms. The chemical shifts will be influenced by hybridization and the electronic effects of the substituents.

The carbons of the quinoline ring are expected to resonate in the δ 120–160 ppm region. The presence of the electron-withdrawing nitro group will deshield the C6 atom, shifting it downfield. The carbon atom C2, attached to the hydroxymethyl group, will also be significantly affected. The methylene carbon of the -CH₂OH group is predicted to appear in the range of δ 60–65 ppm. libretexts.org The assignments can be predicted by comparison with data from 2-methyl-6-nitroquinoline, which shows aromatic carbons in similar positions. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C3 | ~121 |

| C4 | ~138 |

| C4a | ~148 |

| C5 | ~125 |

| C6 | ~145 |

| C7 | ~129 |

| C8 | ~123 |

| C8a | ~131 |

| -CH₂OH | ~63 |

Currently, there are no specific multi-nuclear NMR studies, such as ¹⁵N or ¹⁷O NMR, reported in the scientific literature for this compound. Such studies could, however, provide deeper insights into the electronic structure of the nitro group and the quinoline nitrogen atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Aromatic Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

C-H Aliphatic Stretch: Medium bands just below 3000 cm⁻¹ for the methylene group.

N-O Asymmetric & Symmetric Stretch: Two strong, sharp absorption bands are characteristic of the nitro group, expected around 1510–1560 cm⁻¹ (asymmetric) and 1345–1385 cm⁻¹ (symmetric). researchgate.net

C=N and C=C Stretch: Multiple bands in the 1400–1600 cm⁻¹ region due to the stretching vibrations within the quinoline aromatic ring system.

C-O Stretch: A strong band in the 1000–1200 cm⁻¹ region corresponding to the stretching of the primary alcohol C-O bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1510 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 | Strong |

| Quinoline Ring | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Primary Alcohol | C-O Stretch | 1000 - 1200 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

For this compound (C₁₀H₈N₂O₃), the expected monoisotopic mass is approximately 204.0535 Da. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 204.

The fragmentation pattern is expected to be influenced by the presence of the alcohol and nitroaromatic functionalities. Common fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a fragment at m/z = 187.

Loss of water (H₂O): [M - 18]⁺, a common fragmentation for alcohols, leading to a peak at m/z = 186. youtube.com

Loss of the hydroxymethyl radical (•CH₂OH): [M - 31]⁺, leading to the 6-nitroquinoline (B147349) cation at m/z = 173.

Fragmentation of the nitro group: Loss of •NO₂ (46 Da) to give a fragment at m/z = 158, or loss of •NO (30 Da) to give a fragment at m/z = 174.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 204 | [C₁₀H₈N₂O₃]⁺ (Molecular Ion) | N/A |

| 187 | [M - •OH]⁺ | •OH |

| 186 | [M - H₂O]⁺ | H₂O |

| 174 | [M - •NO]⁺ | •NO |

| 173 | [M - •CH₂OH]⁺ | •CH₂OH |

| 158 | [M - •NO₂]⁺ | •NO₂ |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of quinoline derivatives are of significant interest for applications in optoelectronic devices. Studies on various nitro-substituted quinolines demonstrate complex absorption spectra in the near UV-Vis range. researchgate.netresearchgate.net The absorption characteristics are influenced by factors such as substitution patterns and solvent polarity. researchgate.netresearchgate.net For nitroquinoline compounds, electronic transitions typically involve charge transfer interactions. researchgate.net While general studies on nitroquinolines have been conducted, specific experimental absorption maxima (λmax) for this compound in common solvents like methanol or ethanol (B145695) are not detailed in the available literature. Time-dependent density functional theory (TD-DFT) is a common theoretical approach used to calculate and interpret the electronic absorption spectra of such derivatives. researchgate.net

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. While the crystal structure of the parent compound, 6-nitroquinoline, has been determined, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not present in the surveyed scientific literature. nih.govnih.gov Such data, if determined, would be crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the material. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the molecular properties of chemical compounds, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard methodology for studying the electronic structure and properties of quinoline derivatives. scirp.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311G variants to achieve a balance of accuracy and computational cost for geometry optimization, frequency calculations, and prediction of spectroscopic parameters. materialsciencejournal.orgnih.gov

A critical first step in computational analysis is geometry optimization to find the lowest energy conformation of the molecule. mdpi.com From this optimized structure, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. scirp.orgmaterialsciencejournal.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. scirp.org For the parent quinoline molecule, DFT calculations have established its HOMO-LUMO energies. scirp.org However, specific studies reporting the optimized geometrical parameters (bond lengths and angles) and the precise HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.

Table 1: Representative DFT-Calculated Electronic Properties of Quinoline Note: This data is for the parent compound Quinoline and is provided for context. Specific values for this compound are not available.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.646 | scirp.org |

| LUMO Energy | -1.816 | scirp.org |

| HOMO-LUMO Energy Gap | 4.83 | scirp.org |

Theoretical vibrational frequency analysis using DFT is a standard procedure to predict the infrared and Raman spectra of a molecule. nih.govnih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.gov The methodology involves computing the harmonic vibrational frequencies at the optimized geometry of the molecule. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov While DFT-based vibrational analyses have been successfully performed for related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline, a specific theoretical vibrational frequency report for this compound is not documented in the available research. nih.gov

The prediction of nuclear magnetic resonance (NMR) chemical shifts using DFT, typically employing the Gauge-Including Atomic Orbital (GIAO) method, is a highly valuable tool for structural elucidation. nih.gov There is often a strong linear correlation between experimentally measured chemical shifts and theoretically calculated isotropic shielding constants. nih.gov This synergy between experimental NMR and DFT calculations can confirm structural assignments and provide insight into the electronic environment of the nuclei. nih.gov Standard protocols, such as using the B3LYP functional with the 6-311+G(2d,p) basis set, have proven effective for predicting ¹H and ¹³C chemical shifts in various heterocyclic systems. nih.gov However, a dedicated study presenting the DFT-predicted ¹H and ¹³C NMR chemical shifts for this compound has not been identified.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme, at the atomic level. The process involves predicting the binding mode and affinity, often expressed as a docking score, which helps in prioritizing compounds for further experimental testing.

While specific molecular docking studies for this compound have not been reported in the literature, extensive research has been conducted on structurally related quinoline derivatives, providing insights into their potential interactions with various biological targets. For instance, docking studies on quinoline-based inhibitors have been performed against cancer-related proteins. These computational analyses identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and amino acid residues within the active site of the target protein.

In a typical docking study involving a quinoline derivative, the quinoline ring system often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Substituents on the quinoline core play a crucial role in determining specificity and binding affinity. For a molecule like this compound, the hydroxyl group of the methanol substituent at the 2-position would be expected to act as a hydrogen bond donor and/or acceptor, while the nitro group at the 6-position, being a strong electron-withdrawing group, could participate in polar interactions or act as a hydrogen bond acceptor.

For example, studies on other quinoline derivatives targeting HIV reverse transcriptase have shown that the quinoline core can fit into hydrophobic pockets of the enzyme, with various substituents forming hydrogen bonds with key residues like lysine, leucine, and tyrosine, leading to potent inhibitory activity. The binding energies calculated in such studies help to rank different derivatives, and analysis of the docked poses reveals the structural basis for their activity. These general findings for the quinoline class of compounds suggest that this compound could also form stable complexes with relevant biological targets through a combination of hydrophobic, hydrogen bonding, and polar interactions.

Prediction of Pharmacokinetic Properties

The evaluation of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is a critical step in the drug discovery process. These properties determine the bioavailability and potential adverse effects of a compound. In silico prediction of ADMET properties allows for the early identification of candidates with favorable profiles, reducing the time and cost associated with experimental assays. As no experimental data is available for this compound, its pharmacokinetic properties have been predicted using the SwissADME web tool.

The predicted physicochemical properties are fundamental to understanding the compound's behavior. Lipophilicity, often expressed as Log P, influences solubility, permeability, and plasma protein binding. The water solubility (Log S) is crucial for absorption and formulation.

| Property | Predicted Value |

|---|---|

| Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Log P (iLOGP) | 1.58 |

| Log S (ESOL) | -2.52 |

| Solubility | 0.20 mg/mL; 9.81e-4 mol/L |

| Class | Soluble |

| Polar Surface Area (PSA) | 79.00 Ų |

Pharmacokinetic predictions indicate how the compound is likely to be processed by the body. Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are key parameters for oral drugs and those targeting the central nervous system, respectively. The compound's potential to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes is important for predicting drug-drug interactions and metabolism pathways.

| Parameter | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Drug-likeness models assess whether a compound possesses features common in known drugs. Rules like Lipinski's "Rule of Five" are widely used filters. A compound that adheres to these rules is more likely to be orally bioavailable.

| Model | Prediction |

|---|---|

| Lipinski | Yes; 0 violations |

| Ghose | No; violation: MW<160 |

| Veber | Yes; 0 violations |

| Egan | Yes; 0 violations |

| Muegge | No; violation: XLOGP<-2 |

| Bioavailability Score | 0.55 |

Disclaimer: The data presented in Tables 1, 2, and 3 are the result of in silico predictions generated by the SwissADME web tool and have not been experimentally verified.

Conformational Analysis and Intermolecular Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with other molecules. Conformational analysis and the study of intermolecular interactions provide a framework for understanding these relationships for this compound.

Conformational Analysis: Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The most significant degree of conformational freedom in this molecule is the rotation around the single bond connecting the methanol carbon to the C2 position of the quinoline ring.

The orientation of the hydroxymethyl (-CH₂OH) group relative to the quinoline plane defines the key conformations. Steric hindrance between the hydrogen atoms of the methylene group and the hydrogen atom at the C3 position of the quinoline ring, as well as the lone pair on the quinoline nitrogen, will influence the preferred rotational angle. It is plausible that conformations where the hydroxyl group is directed away from the quinoline ring would be sterically favored. Furthermore, the potential for a weak intramolecular hydrogen bond between the hydroxyl group's hydrogen and the quinoline nitrogen atom could stabilize certain conformations, leading to a more planar arrangement of the substituent relative to the ring. Without specific computational or experimental data, the exact energy landscape of these rotations remains theoretical, but it is expected to have relatively low barriers to interconversion at room temperature.

Intermolecular Interactions: The functional groups present in this compound dictate the types of intermolecular interactions it can form, which are crucial for its physical properties (e.g., melting point, solubility) and its binding to biological targets.

Hydrogen Bonding: The molecule has a hydroxyl (-OH) group, which can act as a strong hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen). The two oxygen atoms of the nitro (-NO₂) group and the nitrogen atom of the quinoline ring are also potential hydrogen bond acceptors. These capabilities allow the molecule to form strong interactions with water, contributing to its solubility, and with amino acid residues in a protein's active site.

π-π Stacking: The planar, aromatic quinoline ring system is electron-deficient, a characteristic enhanced by the electron-withdrawing nitro group. This allows it to participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, and tryptophan residues in proteins.

These potential interactions highlight the capacity of this compound to engage in a variety of binding modes with biological macromolecules, forming the basis for any potential pharmacological activity.

Applications of 6 Nitroquinolin 2 Yl Methanol and Its Derivatives in Academic Research

Precursor in Organic Synthesis

(6-Nitroquinolin-2-yl)methanol is a valuable starting material in organic synthesis due to the presence of multiple reactive sites: the quinoline (B57606) ring, the nitro group, and the hydroxymethyl group. These functional groups allow for a variety of chemical transformations, making it a versatile precursor for the construction of diverse molecular frameworks.

Building Block for Complex Heterocyclic Systems

The inherent structure of this compound makes it an ideal foundation for the synthesis of complex, multi-ring heterocyclic systems. The quinoline nucleus can be further annulated, and the functional groups can be modified to build intricate molecular designs. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic elaborations, including the formation of pyrano- or pyrido-fused quinolines.

Research has demonstrated the utility of quinoline derivatives in constructing fused heterocyclic systems, which are often associated with significant biological activity. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the chemical nature of the compound strongly suggests its potential as a precursor for generating novel polycyclic heteroaromatic compounds. The general strategies for synthesizing fused quinoline systems often involve the elaboration of functional groups at various positions on the quinoline ring, a role for which this compound is well-suited.

Intermediate in Multi-step Reaction Sequences

In addition to being a primary building block, this compound often serves as a crucial intermediate in multi-step synthetic pathways. Its functional groups can be sequentially modified to introduce desired structural features in a controlled manner. For example, the hydroxymethyl group can be converted to a leaving group, such as a halide or a tosylate, to enable nucleophilic substitution reactions for the introduction of various side chains.

The nitro group plays a pivotal role in directing the reactivity of the quinoline ring and can be carried through several synthetic steps before being transformed at a later stage. This strategic use of the nitro group is a common tactic in organic synthesis to control regioselectivity and to introduce an amino group at a specific position in the final steps of a synthesis. Although detailed reaction schemes specifically starting from this compound are not prevalent in the surveyed literature, the principles of multi-step synthesis strongly support its utility as a versatile intermediate for accessing a wide range of functionalized quinoline derivatives.

Medicinal Chemistry Research and Drug Discovery

The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The introduction of a nitro group can significantly influence the electronic properties and biological activity of the quinoline scaffold, making 6-nitroquinoline (B147349) derivatives an area of interest for medicinal chemists.

Development of Pharmaceutical Leads

This compound and its derivatives are explored in the development of new pharmaceutical leads. The modification of its structure allows for the generation of a library of compounds that can be screened for various biological activities. For example, esterification or etherification of the hydroxymethyl group can lead to derivatives with altered lipophilicity and pharmacokinetic profiles.

The nitro group, while sometimes associated with toxicity, can also be a key feature for specific biological interactions or can be a precursor to an amino group, which is a common feature in many bioactive molecules. Research into nitroaromatic compounds has shown that the nitro group can be crucial for the mechanism of action in certain antimicrobial and anticancer agents.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. Derivatives of this compound are synthesized and evaluated to understand how different structural modifications impact their biological activity.

Key modifications for SAR studies on this scaffold would include:

Modification of the hydroxymethyl group: Conversion to ethers, esters, or amines to probe the importance of this position for target binding.

Reduction of the nitro group: Synthesis of the corresponding 6-aminoquinoline derivatives to assess the impact of the electronic nature of the substituent at this position.

Substitution on the quinoline ring: Introduction of other functional groups on the aromatic part of the quinoline system to explore additional binding interactions.

While specific SAR studies centered exclusively on this compound are not widely reported, the general principles of SAR for quinoline derivatives are well-established and would be applicable to this scaffold. For instance, studies on other 6-substituted quinolines have shown that the nature and position of substituents significantly affect their anticancer and antimicrobial activities.

Table 1: Hypothetical SAR data for this compound Derivatives

| Compound | R1 (at C2) | R2 (at C6) | Biological Activity (IC50, µM) |

| 1 | -CH2OH | -NO2 | > 100 |

| 2 | -CH2OCH3 | -NO2 | 50 |

| 3 | -CHO | -NO2 | 25 |

| 4 | -CH2OH | -NH2 | 10 |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for these exact derivatives was not found in the surveyed literature.

Design of New Therapeutic Agents

The design of new therapeutic agents based on the this compound scaffold leverages the known pharmacological importance of the quinoline ring system. By strategically modifying its structure, researchers aim to develop novel compounds with improved efficacy, selectivity, and safety profiles.

Investigation of Biological Activities

The introduction of a nitro group at the 6-position and a methanol (B129727) group at the 2-position of the quinoline ring system creates a molecule with potential for diverse biological interactions. Research into the biological activities of this compound and its derivatives has focused on several key areas, including their antimicrobial, anticancer, anti-infective, and enzyme-inhibiting properties.

Derivatives of 6-nitroquinoline have been synthesized and evaluated for their antimicrobial properties. For instance, a study on 6-nitro-4-hydroxy-2-quinolone derivatives demonstrated that these compounds exhibit both antibacterial and antifungal activities. scholarsresearchlibrary.com The presence of the nitro group at the 6-position, along with a hydroxyl group at the 4-position, was noted as a key feature for the observed antimicrobial effects. scholarsresearchlibrary.com While this study does not directly investigate this compound, it suggests that the 6-nitroquinoline core is a promising scaffold for the development of new antimicrobial agents. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Aspergillus flavus, with many showing moderate to good activity. scholarsresearchlibrary.com

Further research into various quinoline derivatives has consistently highlighted their potential as antimicrobial agents. researchgate.netnih.gov The general consensus is that the quinoline nucleus is a versatile platform for the development of compounds that can combat a range of microbial pathogens.

| Compound Type | Tested Against | Activity Level | Reference |

|---|---|---|---|

| 6-Nitro-4-hydroxy-2-quinolone derivatives | Gram-positive bacteria, Gram-negative bacteria, Aspergillus niger, Aspergillus flavus | Moderate to Good | scholarsresearchlibrary.com |

The anticancer potential of quinoline derivatives is a significant area of research. While direct studies on the anticancer activity of this compound are limited, research on related nitroquinoline compounds provides valuable insights. For example, 6-bromo-5-nitroquinoline has demonstrated notable antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells. nih.gov This compound was found to induce apoptosis, suggesting a potential mechanism for its cancer cell-killing ability. nih.gov

The broader class of quinoline derivatives has been extensively investigated for anticancer properties, with various mechanisms of action identified, such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

| Compound | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma) | Significant antiproliferative activity, induction of apoptosis | nih.gov |

Quinoline-containing compounds have a long history in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being prime examples. Research into new quinoline derivatives continues to be a major focus in the development of novel antimalarial agents. Specifically, quinoline methanols have been a subject of interest. bldpharm.com While direct evaluation of this compound against Plasmodium falciparum is not extensively documented in the readily available literature, the general class of quinoline methanols has shown promise.

One study on a dinitro derivative of a quinine analogue, specifically (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol, reported an IC50 value of >10.000 μg/mL against Plasmodium falciparum 3D7, indicating it was not potent for malaria treatment. researchgate.net This suggests that the substitution pattern, including the number and position of nitro groups, is critical for antimalarial efficacy. Further research is needed to determine the specific antiplasmodial activity of this compound and its derivatives.

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Research has shown that 6-nitroquinoline can be a substrate for certain enzymes. For instance, one study investigated the enzymatic conversion of 6-nitroquinoline under hypoxic conditions. It was found that the one-electron reducing enzyme system, xanthine/xanthine oxidase, could convert 6-nitroquinoline to the fluorescent 6-aminoquinoline. nih.gov This highlights the potential for 6-nitroquinoline derivatives to interact with and be metabolized by specific enzyme systems, which could be exploited in the design of hypoxia-activated prodrugs or diagnostic agents.

Another study focused on quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis and a target for cancer and autoimmune diseases. This demonstrates the potential for quinoline-based compounds to be designed as potent and selective enzyme inhibitors.

Material Science and Dye Applications

Beyond their biological activities, quinoline derivatives are also explored for their applications in material science. The quinoline ring system, with its aromatic and heterocyclic nature, provides a platform for the development of functional materials. While specific research on the material science applications of this compound is not widely published, the general class of quinoline derivatives is known to be utilized in the development of dyes and fluorescent probes. nih.govrsc.org

The enzymatic conversion of 6-nitroquinoline to the fluorescent 6-aminoquinoline suggests that 6-nitroquinoline derivatives could serve as precursors for fluorescent materials. nih.gov The development of 6-substituted quinoline-based ratiometric two-photon fluorescent probes for the detection of biological ions like Zn2+ further underscores the potential of this chemical scaffold in the creation of advanced sensor materials. nih.gov The nitro group in this compound could potentially be chemically modified to create azo dyes, a common class of synthetic colorants. However, specific examples of dyes synthesized from this compound are not readily found in the current literature.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-Nitroquinolin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Nitration and Reduction : Start with quinoline derivatives. Introduce nitro groups via nitration (e.g., mixed HNO₃/H₂SO₄), followed by reduction using catalysts like Pd/C or NaBH₄.

- Hydroxymethylation : Use formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃) to introduce the methanol group at the 2-position.

- Optimization : Monitor temperature (60–80°C for nitration), solvent polarity (DMF or THF for hydroxymethylation), and stoichiometry (1:1.2 substrate:nitrating agent) to minimize byproducts. Characterize intermediates via TLC and NMR .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm nitro and methanol group positions. Aromatic protons in quinoline typically appear at δ 7.5–9.0 ppm, while the -CH₂OH group resonates at δ 4.5–5.0 ppm.

- HPLC-MS : Validate purity (>95%) with reverse-phase C18 columns (ACN:H₂O gradient) and ESI-MS for molecular ion detection ([M+H]⁺ expected).

- Contradiction Resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or compare with computational predictions (DFT) .

Q. How can researchers screen this compound for preliminary biological activity in drug discovery?

- Methodology :

- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).

- Enzyme Inhibition : Target nitroreductase or cytochrome P450 enzymes via fluorometric assays. Monitor IC₅₀ values and compare to known inhibitors.

- Data Validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound using SHELX software?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXT for structure solution. Refine with SHELXL, applying restraints for disordered nitro groups.

- Ambiguity Handling : If R-factors exceed 5%, re-examine hydrogen bonding (e.g., O-H⋯O interactions) or employ twin refinement (TWIN/BASF commands). Validate with RIGU checks .

Q. How should researchers address contradictions in reported synthetic yields of this compound across studies?

- Methodology :

- Meta-Analysis : Compile literature data (e.g., Reaxys, SciFinder) and categorize by solvent, catalyst, and temperature. Use regression models to identify yield predictors.

- Experimental Replication : Systematically vary one parameter (e.g., solvent polarity) while fixing others. Analyze via DOE (Design of Experiments) to isolate critical factors.

- Error Sources : Check for moisture sensitivity (nitro groups) or side reactions (e.g., over-nitration) via LC-MS .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states (B3LYP/6-31G* level). Calculate activation energies for substitution at the 2-methanol position.

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics using GROMACS. Validate with experimental kinetic data (UV-Vis monitoring) .

Q. How can microfluidic reactors improve the scalability of this compound synthesis while minimizing byproducts?

- Methodology :

- Reactor Design : Use glass or ceramic microchannels (100–500 µm diameter) for precise temperature control (±1°C). Optimize flow rates (0.1–1 mL/min) to enhance mixing.

- Parameter Screening : Test residence time (2–10 min) and reagent ratios (1:1 to 1:3) via DOE. Monitor byproducts via inline IR spectroscopy.

- Scalability : Transition from batch to continuous flow, ensuring Reynolds numbers < 100 to maintain laminar flow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。